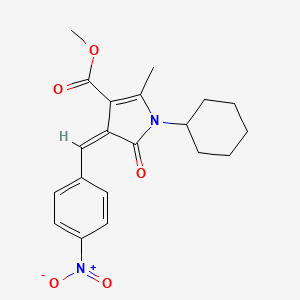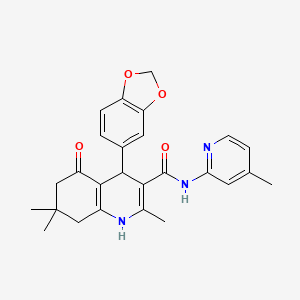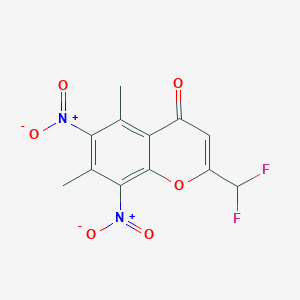![molecular formula C26H20Cl2N4O3S B11645298 2-(4-chlorophenyl)-N-[4-({4-[(E)-2-(2-chlorophenyl)ethenyl]pyrimidin-2-yl}sulfamoyl)phenyl]acetamide](/img/structure/B11645298.png)
2-(4-chlorophenyl)-N-[4-({4-[(E)-2-(2-chlorophenyl)ethenyl]pyrimidin-2-yl}sulfamoyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-CHLOROPHENYL)-N-[4-({4-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]PYRIMIDIN-2-YL}SULFAMOYL)PHENYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes chlorophenyl, pyrimidinyl, and sulfonamide groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENYL)-N-[4-({4-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]PYRIMIDIN-2-YL}SULFAMOYL)PHENYL]ACETAMIDE typically involves multiple steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of benzene to form chlorobenzene, which is then nitrated to produce 4-chloronitrobenzene. This intermediate is reduced to 4-chloroaniline.
Synthesis of the Pyrimidinyl Sulfonamide: The 4-chloroaniline is reacted with pyrimidine-2-sulfonyl chloride under basic conditions to form the pyrimidinyl sulfonamide intermediate.
Coupling Reaction: The final step involves the coupling of the pyrimidinyl sulfonamide intermediate with 2-(2-chlorophenyl)ethenyl acetamide under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLOROPHENYL)-N-[4-({4-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]PYRIMIDIN-2-YL}SULFAMOYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or double bonds within the structure.
Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENYL)-N-[4-({4-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]PYRIMIDIN-2-YL}SULFAMOYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
- **2-(4-CHLOROPHENYL)-N-[4-({4-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]PYRIMIDIN-2-YL}SULFAMOYL)PHENYL]ACETAMIDE
- **2-(4-BROMOPHENYL)-N-[4-({4-[(1E)-2-(2-BROMOPHENYL)ETHENYL]PYRIMIDIN-2-YL}SULFAMOYL)PHENYL]ACETAMIDE
- **2-(4-FLUOROPHENYL)-N-[4-({4-[(1E)-2-(2-FLUOROPHENYL)ETHENYL]PYRIMIDIN-2-YL}SULFAMOYL)PHENYL]ACETAMIDE
Uniqueness
The uniqueness of 2-(4-CHLOROPHENYL)-N-[4-({4-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]PYRIMIDIN-2-YL}SULFAMOYL)PHENYL]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorophenyl and pyrimidinyl sulfonamide groups allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H20Cl2N4O3S |
|---|---|
Molecular Weight |
539.4 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[4-[[4-[(E)-2-(2-chlorophenyl)ethenyl]pyrimidin-2-yl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C26H20Cl2N4O3S/c27-20-8-5-18(6-9-20)17-25(33)30-21-11-13-23(14-12-21)36(34,35)32-26-29-16-15-22(31-26)10-7-19-3-1-2-4-24(19)28/h1-16H,17H2,(H,30,33)(H,29,31,32)/b10-7+ |
InChI Key |
NBIRYXCSFQUMCT-JXMROGBWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=NC(=NC=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=NC(=NC=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(4-chlorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11645222.png)
![3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)propanamide](/img/structure/B11645228.png)

methanone](/img/structure/B11645246.png)
![N-[(Z)-[(2,4-Dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide](/img/structure/B11645249.png)
![Diethyl 1-(4-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11645263.png)
![3-methoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B11645268.png)
![(5-bromofuran-2-yl){3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}methanone](/img/structure/B11645281.png)
![5-[(3,4-dichlorophenyl)methylsulfanyl]-12-ethyl-12-methyl-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11645293.png)
![N-(2-{[(1-hexyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B11645296.png)

![2-(2-chloro-4,6-dimethylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B11645323.png)
![(5Z)-5-({3-Chloro-5-ethoxy-4-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11645324.png)
